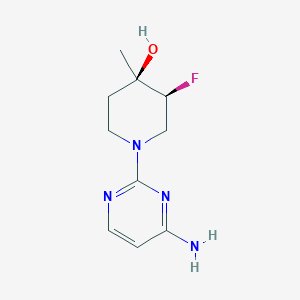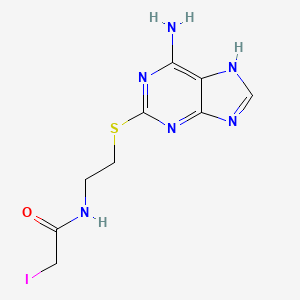
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide: is a complex organic compound that features a purine base, a thioether linkage, and an iodoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purin-2-ol, is synthesized through a series of reactions starting from simpler precursors.
Thioether Linkage Formation: The purine base is then reacted with an appropriate thiol compound to introduce the thioether linkage.
Iodoacetamide Introduction: Finally, the thioether-linked purine is reacted with iodoacetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide can undergo various types of chemical reactions:
Substitution Reactions: The iodoacetamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides and sulfones are the major products.
Scientific Research Applications
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting purine metabolism or DNA synthesis.
Biochemistry: The compound serves as a probe for studying enzyme mechanisms, especially those involving thiol groups.
Molecular Biology: It is used in the modification of nucleic acids and proteins for various biochemical assays.
Mechanism of Action
The mechanism of action of N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide involves its interaction with biological molecules:
Molecular Targets: The compound targets enzymes and proteins that have reactive thiol groups, forming covalent bonds with them.
Pathways Involved: It can inhibit enzymes involved in purine metabolism, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purin-2-ol: A simpler purine derivative used in similar biochemical applications.
N-(5-((2-Amino-9H-purin-6-yl)thio)pentanoyl)valine: Another thioether-linked purine compound with different biological activities.
Uniqueness
N-(2-((6-Amino-9H-purin-2-yl)thio)ethyl)-2-iodoacetamide is unique due to its combination of a purine base, thioether linkage, and iodoacetamide group, which provides it with distinct reactivity and biological activity .
Properties
Molecular Formula |
C9H11IN6OS |
|---|---|
Molecular Weight |
378.20 g/mol |
IUPAC Name |
N-[2-[(6-amino-7H-purin-2-yl)sulfanyl]ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C9H11IN6OS/c10-3-5(17)12-1-2-18-9-15-7(11)6-8(16-9)14-4-13-6/h4H,1-3H2,(H,12,17)(H3,11,13,14,15,16) |
InChI Key |
OFCGYUYPQDFEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)SCCNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
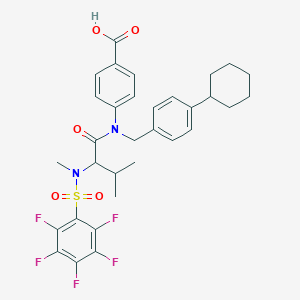
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
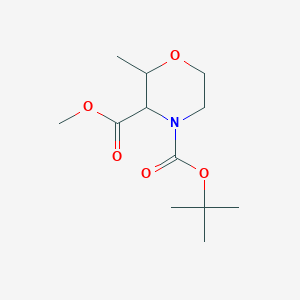
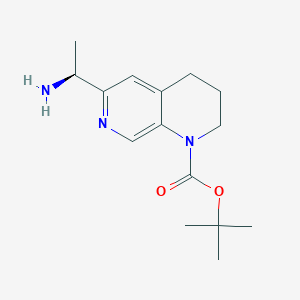

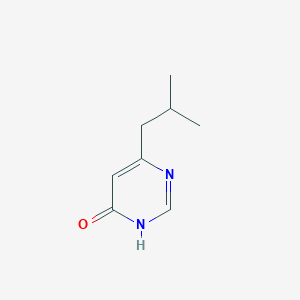
![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)


![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
